Mono-pyrrolidinium iodide
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Overview
Description
Mono-pyrrolidinium iodide is an organic compound that belongs to the class of pyrrolidinium salts It is characterized by the presence of a pyrrolidinium cation and an iodide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-pyrrolidinium iodide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of pyrrolidine with iodomethane under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Mono-pyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidinium oxide.
Reduction: It can be reduced to form pyrrolidine.
Substitution: It can participate in nucleophilic substitution reactions to form different pyrrolidinium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Pyrrolidinium oxide.
Reduction: Pyrrolidine.
Substitution: Various pyrrolidinium derivatives depending on the nucleophile used.
Scientific Research Applications
Mono-pyrrolidinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pyrrolidinium-based compounds and ionic liquids.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including ionic liquid crystals and perovskite solar cells
Mechanism of Action
The mechanism of action of mono-pyrrolidinium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cellular function. The exact pathways and molecular targets are still under investigation, but it is believed to involve ion channel modulation and enzyme inhibition .
Comparison with Similar Compounds
Mono-pyrrolidinium iodide can be compared with other similar compounds such as:
Pyridinium iodide: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Piperidinium iodide: Contains a piperidine ring, which is a six-membered ring compared to the five-membered pyrrolidine ring.
Quaternary ammonium iodides: These compounds have a broader range of applications but differ in their structural properties.
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
pyrrolidin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.HI/c1-2-4-5-3-1;/h5H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMZFFIQRMJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH2+]C1.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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